tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis
Overview
Description
tert-Butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis is a chemical compound with the molecular formula C12H23NO5S. It is a derivative of cyclopentane and contains a tert-butyl carbamate group and a methanesulfonyloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis typically involves the reaction of cyclopentylamine with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Chemical Reactions Analysis
tert-Butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
tert-Butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butyl carbamate group provides stability to the molecule and can be cleaved under acidic conditions to release the active amine .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis include:
tert-Butyl N-[3-(methanesulfonyloxy)cyclobutyl]carbamate: This compound has a similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
tert-Butyl N-[3-(methanesulfonyloxy)cyclohexyl]carbamate: This compound has a cyclohexyl ring, providing different steric and electronic properties.
Properties
IUPAC Name |
[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECKCZWUUIABD-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132967 | |
Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862700-30-9, 862700-27-4 | |
Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862700-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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